BENGHE Foundational & Exploratory

Check Availability & Pricing

Initial safety and tolerability findings for AMT-
130

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: AT-130

Cat. No.: B1667655

An In-depth Technical Guide to the Initial Safety and Tolerability Findings for AMT-130

Introduction

AMT-130 is an investigational gene therapy developed by uniQure for the treatment of
Huntington's disease (HD), a fatal, inherited neurodegenerative disorder.[1][2] The therapy is
designed as a one-time treatment administered directly to the brain.[1][2][3] It consists of an
adeno-associated virus serotype 5 (AAV5) vector that delivers a microRNA (miRNA) designed
to silence the huntingtin (HTT) gene.[4] This approach aims to lower the production of the
huntingtin protein, including its mutated form (mHTT), which is the underlying cause of
Huntington's disease.[1][3] This document provides a detailed overview of the initial safety,
tolerability, and exploratory efficacy findings from the pivotal Phase I/l clinical trials of AMT-
130.

Safety and Tolerability Profile

Across the Phase I/ll clinical studies, AMT-130 has demonstrated a manageable safety profile
and has been generally well-tolerated at both low and high doses.[5][6][7] As of the data cutoff
of June 30, 2025, no new serious adverse events related to the drug have been reported since
December 2022.[5][7]

The most frequently observed adverse events were associated with the neurosurgical
administration procedure.[3][5][7] Importantly, all of these procedure-related adverse events
have resolved.[3][5][7]
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Serious Adverse Events ) [5]1[6]
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2022.

The most common adverse
events were related to the

Common Adverse Events surgical administration [31[5]
procedure, all of which

resolved.

Clinical Efficacy Data (Exploratory Endpoints)

The pivotal Phase I/Il study met its primary endpoint, with the high-dose group of AMT-130
showing a statistically significant slowing of disease progression compared to a propensity
score-matched external control group derived from the Enroll-HD natural history dataset.[5][7]
The findings below are based on 36 months of follow-up data.

Table 1: Key Efficacy Outcomes at 36 Months (High-
Dose Group vs. External Control)
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Experimental Protocols
Phase I/ll Clinical Trial Design
The evaluation of AMT-130 is being conducted through two multi-center, dose-escalating

Phase I/l clinical studies in the U.S. and Europe.

e Study Design: The U.S. study is a Phase I/Il, randomized, double-blind, imitation (sham)
surgery-controlled trial.[8][9][10] It consists of a 12-month blinded core study period, followed
by an unblinded long-term follow-up for five years.[9]

» Patient Population: The trials enrolled patients with early-manifest Huntington's disease.[9] In
the U.S. study, a total of 26 patients were enrolled in the initial cohorts.

e Dosing and Randomization: Participants were randomized into cohorts receiving either a low
dose (6x102 vector genomes) or a high dose (6x10%3 vector genomes) of AMT-130, or a
sham surgery.[11]

o Low-Dose Cohort: 6 patients treated, 4 control.
o High-Dose Cohort: 10 patients treated, 6 control.

 Intervention: Patients in the treatment arms received a single administration of AMT-130.[1]
The therapy was delivered directly into the striatum (specifically the caudate and putamen
nuclei) via an MRI-guided, convection-enhanced stereotactic neurosurgical procedure.[2]

» Control: Patients in the control group underwent an imitation surgery where superficial holes
were drilled into the skull, but no infusion was administered.
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e Primary Outcome Measures: The primary objective was to assess the safety and tolerability
of AMT-130.[10] An exploratory primary efficacy endpoint was the change from baseline in
the composite Unified Huntington's Disease Rating Scale (CUHDRS).[5]

o Key Secondary and Exploratory Measures: These included Total Functional Capacity (TFC),
Total Motor Score (TMS), Symbol Digit Modalities Test (SDMT), and levels of neurofilament
light chain (NfL) in the cerebrospinal fluid (CSF) as a biomarker for neuronal damage.[5][6]
[10]

Mandatory Visualization
Mechanism of Action of AMT-130

The therapeutic goal of AMT-130 is to inhibit the production of the huntingtin protein (HTT). This
is achieved by delivering a specially designed microRNA that targets the HTT messenger RNA
(mRNA) for degradation, thereby reducing the synthesis of both the normal and the mutant

huntingtin proteins.[4]
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Caption: AMT-130 Mechanism of Action via RNA interference.
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Phase I/ll Clinical Trial Workflow

The clinical trial follows a structured workflow from patient enroliment to long-term follow-up to
rigorously assess the safety and efficacy of the treatment.
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Caption: Workflow of the randomized, controlled Phase I/1l trial of AMT-130.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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